molecular formula C9H12F2O2 B8217489 (1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

(1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B8217489
M. Wt: 190.19 g/mol
InChI Key: HWDQLQCPHNGWIW-ZCFIWIBFSA-N
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Description

(1S)-6,6-Difluorospiro[25]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which (1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    6,6-Difluorospiro[2.5]octane: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.

    Bicyclo[2.2.2]octane-1-carboxylates: Different ring structure, leading to variations in stability and reactivity.

Uniqueness

The presence of both the spirocyclic structure and the fluorine atoms in (1S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid makes it unique. These features contribute to its distinct chemical reactivity and potential for specific biological interactions, setting it apart from similar compounds.

Properties

IUPAC Name

(2S)-6,6-difluorospiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQLQCPHNGWIW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC12C[C@@H]2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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